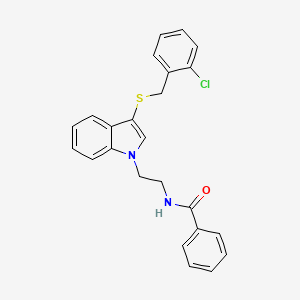
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also has a benzyl group attached to the indole ring through a sulfur atom, and a benzamide group attached through an ethyl chain.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyl group, and a benzamide group. The sulfur atom in the molecule likely creates a polar bond with the benzyl group, which could have implications for the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzylic position is known to be reactive towards oxidation and reduction . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Alkylating Benzamides with Melanoma Cytotoxicity
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery for melanoma therapy. These derivatives, including chlorambucil–benzamide conjugates, have shown higher toxicity against B16 melanoma and SK-MEL-28 cells compared to the parent chlorambucil, supporting their use in selective in vivo delivery of cytostatics to melanoma cells to enhance efficacy (Wolf et al., 2004).
Neuroleptic Activity of Benzamides
Benzamides synthesized as potential neuroleptics were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Certain compounds showed significant activity, suggesting their potential use in the treatment of psychosis with fewer side effects compared to existing drugs (Iwanami et al., 1981).
Bi-heterocyclic Benzamides as Alkaline Phosphatase Inhibitors
Bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, with potential implications for managing conditions related to abnormal bone and teeth calcification. These compounds also exhibited mild cytotoxicity, indicating their safety as medicinal scaffolds (Abbasi et al., 2019).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and shown to possess class III electrophysiological activity, indicating their potential as selective agents for the treatment of arrhythmias (Morgan et al., 1990).
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity, highlighting their agricultural utility in managing weeds in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-21-12-6-4-10-19(21)17-29-23-16-27(22-13-7-5-11-20(22)23)15-14-26-24(28)18-8-2-1-3-9-18/h1-13,16H,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJQCLUGQQUNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

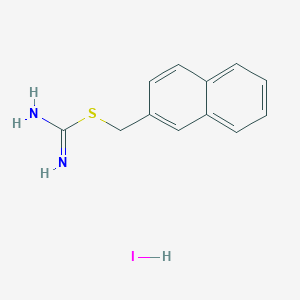
![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)

![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)
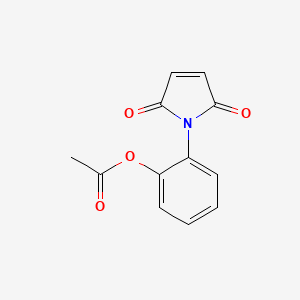
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2930450.png)

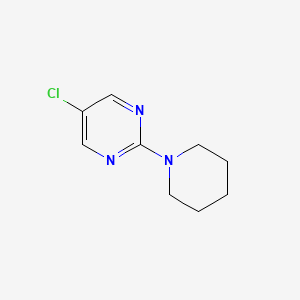
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2930455.png)

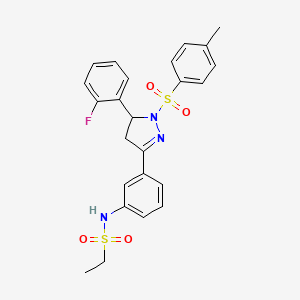
![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)
![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)
![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)